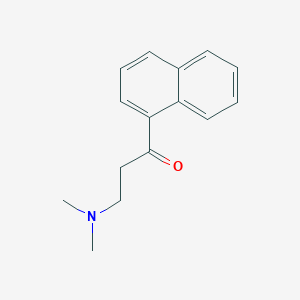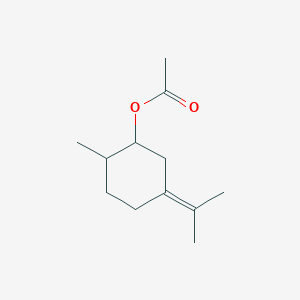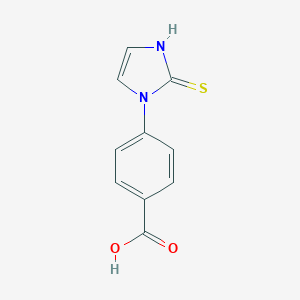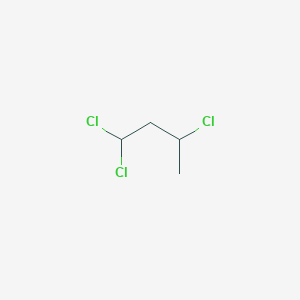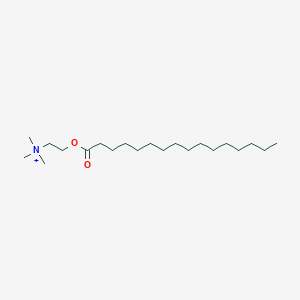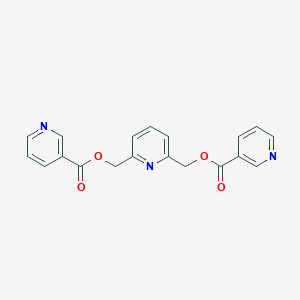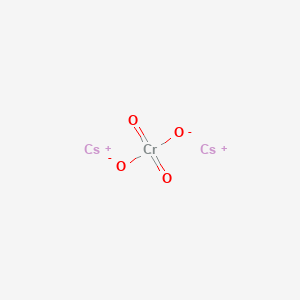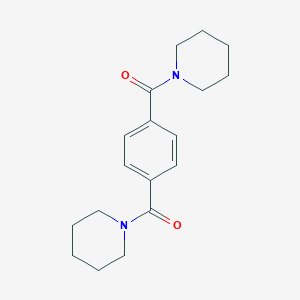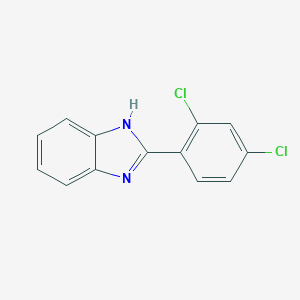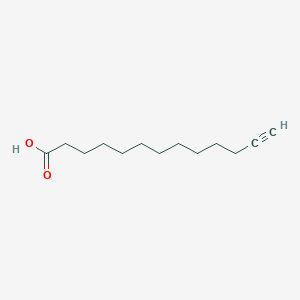
12-Tridecynoic acid
Overview
Description
12-Tridecynoic acid is a long-chain fatty acid.
Scientific Research Applications
Biological Activities of Triterpenoids :
- Oleanolic acid and ursolic acid are triterpenoids found in many plants and medicinal herbs. They have been studied for their anti-inflammatory, hepatoprotective, gastroprotective, anti-ulcer, anti-HIV, cardiovascular, hypolipidemic, antiatherosclerotic, and immunoregulatory effects. Notably, they show anti-tumor and chemopreventive activity, acting at various stages of tumor development (Liu, 2005).
Synthesis and Applications :
- Research on the synthesis of acetylenic fatty acids, including 12-Tridecynoic acid, and their esters, has shown that these compounds exhibit inhibitory effects on plant growth and possess antifungal activity. The biological activity of these compounds varies with the number of carbon atoms in the acetylenic chain (Nakatani et al., 1986).
Pharmacological Research :
- Triterpenoids like oleanolic acid have been the focus of over 700 research articles, indicating significant interest in their pharmacological applications. This includes the development of water-soluble derivatives and studies on their beneficial effects and potential clinical use in diseases like cancer (Liu, 2005).
Chemoprotective Compounds :
- Ursolic acid and oleanolic acid are known for their anti-tumor and chemopreventive activity, inhibiting angiogenesis, invasion of tumor cells, and metastasis. Their mechanisms, however, are not fully understood (Ovesná et al., 2004).
Antimicrobial and Anti-inflammatory Activity :
- Certain triterpenoids isolated from Combretum imberbe, including oleanolic acid derivatives, have shown strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, supporting their ethnomedicinal use (Angeh et al., 2007).
Mechanism of Action
Target of Action
12-Tridecynoic acid, also known as tridec-12-ynoic acid, is a long-chain fatty acid . It primarily targets proteins involved in lipid modification, such as protein palmitoylation . Protein palmitoylation plays diverse roles in regulating the trafficking, stability, and activity of cellular proteins .
Mode of Action
The compound interacts with its targets by getting incorporated into complex lipid structures . This interaction results in changes in protein trafficking, stability, and activity . The exact mode of action of this compound is still under investigation.
Biochemical Pathways
This compound affects the biochemical pathways related to protein palmitoylation . Protein palmitoylation is a common co-translational or post-translational modification of proteins, playing important roles in human physiology and pathology . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins has been the focus of many studies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein palmitoylation . By affecting protein palmitoylation, this compound can influence the trafficking, stability, and activity of various cellular proteins .
Biochemical Analysis
Biochemical Properties
12-Tridecynoic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is incorporated into complex lipid structures, affecting membrane fluidity and function
Cellular Effects
This compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is also involved in protein palmitoylation, a process that regulates the trafficking, stability, and activity of cellular proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents . Specific studies on this compound are still needed.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors . It is explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
tridec-12-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFJCZFXIICIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364475 | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-46-6 | |
| Record name | 12-Tridecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 12-Tridecynoic acid and its esters?
A1: this compound and its methyl, ethyl, and isopropyl esters have demonstrated inhibitory effects on lettuce seed germination and seedling growth. [] This activity appears to be dependent on the number of carbon atoms in the acetylenic chain, with 8-Nonynoic acid showing particularly potent activity. [] Additionally, this compound exhibits antifungal activity, which increases with the number of carbon atoms in the chain. []
Q2: What is the significance of the peak area percentage of this compound in the GC-MS/MS analysis of Parthenium hysterophorus stem extract?
A2: The GC-MS/MS analysis of the ethanol extract of Parthenium hysterophorus stem revealed a moderate peak area percentage for this compound. [] While this indicates the presence of the compound in the extract, further research is needed to determine its specific concentration and potential contribution to the observed antimicrobial activity of the extract against Escherichia coli, Aspergillus niger, and Candida albicans. [] This finding highlights the potential of Parthenium hysterophorus as a source of bioactive compounds like this compound, warranting further investigation into its potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
